molecular formula C8H16O3 B13270743 2-(2-Hydroxypropan-2-yl)pentanoic acid

2-(2-Hydroxypropan-2-yl)pentanoic acid

Cat. No.: B13270743
M. Wt: 160.21 g/mol
InChI Key: TWMRRGYHUVWVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxypropan-2-yl)pentanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to the second carbon of a pentanoic acid chain, with an additional hydroxy group on the second carbon of a propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopentanoic acid with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxy group from isopropanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)pentanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the regulation of reactive oxygen species (ROS) and ferroptosis signaling pathways. By attenuating excessive ROS and ferroptosis, the compound can protect cells from oxidative damage and promote cellular health .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanoic acid:

    2-Hydroxybutanoic acid: Similar structure with a butanoic acid chain instead of pentanoic acid.

    2-Hydroxy-3-methylbutanoic acid: Contains a methyl group on the butanoic acid chain.

Uniqueness

2-(2-Hydroxypropan-2-yl)pentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual hydroxy groups and pentanoic acid backbone make it a versatile compound for various applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)pentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-5-6(7(9)10)8(2,3)11/h6,11H,4-5H2,1-3H3,(H,9,10)

InChI Key

TWMRRGYHUVWVEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.